

Mass Spectrometry Analysis of Linolenyl Palmitate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Linolenyl palmitate*

Cat. No.: B15552360

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Introduction

Linolenyl palmitate is a wax ester composed of α -linolenic acid, an omega-3 fatty acid, and palmitic acid, a saturated fatty acid. Wax esters are neutral lipids that serve various biological functions, including energy storage and as components of protective coatings on skin and leaves. The analysis of specific wax esters like **linolenyl palmitate** is crucial in various fields, including biochemistry, food science, and cosmetics, to understand their roles in biological systems and to ensure the quality and composition of products. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of **linolenyl palmitate**.

Experimental Protocols

Sample Preparation: Extraction of Wax Esters from Plant Oil

This protocol is adapted for the extraction of **linolenyl palmitate** from a vegetable oil matrix.

Materials:

- Plant oil sample
- Silica gel solid-phase extraction (SPE) cartridges (1 g)[1]

- n-hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Toluene (HPLC grade)
- Sodium sulfate (anhydrous)
- Vortex mixer
- SPE manifold
- Nitrogen evaporator

Procedure:

- SPE Cartridge Preparation:
 - Place 1 g of silica gel into an empty SPE cartridge.
 - Add 0.5 g of anhydrous sodium sulfate on top of the silica gel.
 - Condition the cartridge by passing 5 mL of a hexane:ethyl acetate (95:5, v/v) mixture through it using an SPE manifold[1].
- Sample Loading:
 - Accurately weigh approximately 100 mg of the oil sample into a glass vial.
 - Dissolve the sample in 0.4 mL of n-hexane.
 - Load the dissolved sample onto the conditioned SPE cartridge.
- Elution:
 - Elute the wax ester fraction with 15 mL of the hexane:ethyl acetate (95:5, v/v) mixture. Discard the first 2 mL and collect the subsequent eluate[1]. The flow rate should be maintained at approximately 1 drop per second.

- Solvent Evaporation and Reconstitution:
 - Evaporate the collected fraction to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 200 μ L of toluene or a solvent compatible with the subsequent LC-MS analysis (e.g., isopropanol:acetonitrile 1:1)[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the parameters for the separation and detection of **linolenyl palmitate**.

Instrumentation:

- Agilent 1290 HPLC system (or equivalent) coupled to a 6495 Triple Quadrupole MS (or equivalent)[2].

LC Parameters:

- Column: Agilent Poroshell 120 EC-C18, 100 mm \times 3.0 mm, 2.7 μ m[3]
- Mobile Phase A: 80:20 water/2-propanol with 25 μ M ammonium formate[3]
- Mobile Phase B: 80:10:10 butanol/water/2-propanol with 25 μ M ammonium formate[3]
- Gradient:
 - 0-2 min: 30% B
 - 2-24 min: Linear gradient from 30% to 100% B[3]
 - 24-28 min: Hold at 100% B
 - 28.1-32 min: Return to 30% B and equilibrate
- Flow Rate: 0.25 mL/min[3]
- Column Temperature: 50 °C[3]

- Injection Volume: 5 μL

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI)[\[3\]](#)
- Nebulizer Pressure: 30 psig[\[3\]](#)
- Drying Gas Temperature: 325 °C[\[3\]](#)
- Drying Gas Flow: 4 L/min[\[3\]](#)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions for **Linolenyl Palmitate**:
 - Precursor Ion (Q1): The precursor ion will be the ammonium adduct $[[\text{M}+\text{NH}_4]^+]$. The molecular weight of **linolenyl palmitate** ($\text{C}_{34}\text{H}_{62}\text{O}_2$) is 502.9 g/mol. Therefore, the Q1 mass will be approximately m/z 520.5.
 - Product Ion (Q3): The major fragment upon collision-induced dissociation (CID) of wax esters is the protonated fatty acid $[[\text{RCOOH}+\text{H}]^+]$. For linolenic acid ($\text{C}_{18}\text{H}_{30}\text{O}_2$), the molecular weight is 278.4 g/mol. Therefore, the Q3 mass will be approximately m/z 279.2[\[3\]](#).
- Collision Energy: A mass-dependent formula can be used, for example, a slope of 3 and a y-intercept of 10[\[3\]](#). Optimization for the specific instrument is recommended.

Data Presentation

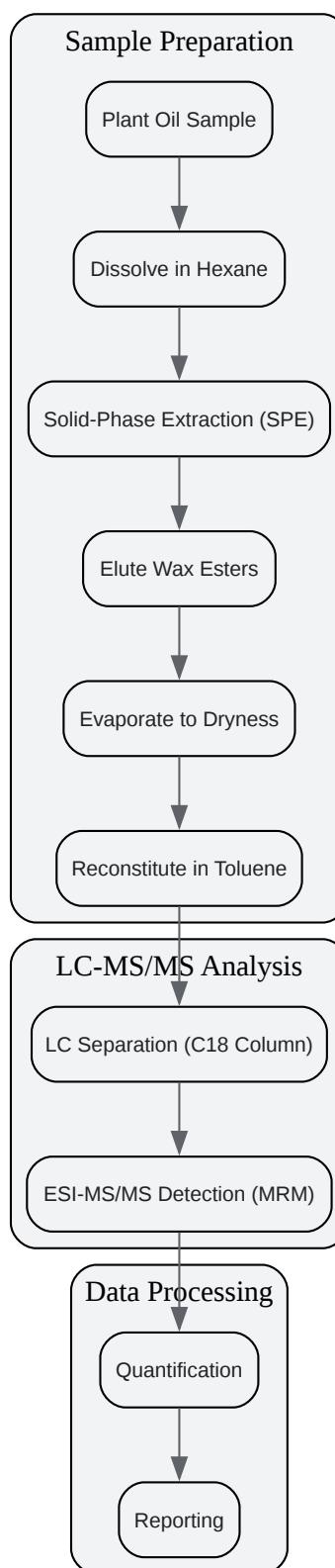
Quantitative Analysis of Linolenyl Palmitate in Different Oil Samples

The following table summarizes hypothetical quantitative data for **linolenyl palmitate** in three different plant oil samples, analyzed using the protocol described above.

Sample ID	Oil Source	Linolenyl Palmitate Concentration (μ g/g)	Standard Deviation	% RSD
OIL-001	Flaxseed Oil	152.3	8.9	5.8
OIL-002	Canola Oil	45.7	3.1	6.8
OIL-003	Jojoba Oil	5.2	0.6	11.5

Visualizations

Experimental Workflow

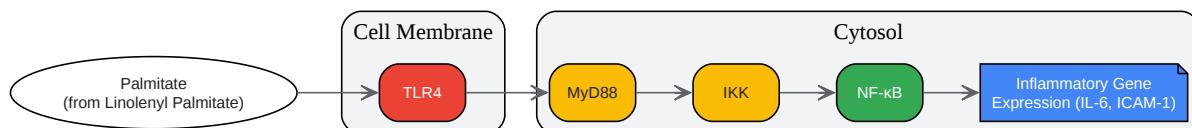


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Caption: Workflow for the extraction and LC-MS/MS analysis of **linolenyl palmitate**.

Putative Signaling Pathway of the Palmitate Moiety

While specific signaling pathways for intact **linolenyl palmitate** are not well-defined, the palmitate moiety, a saturated fatty acid, is known to modulate various intracellular signaling cascades, particularly those related to inflammation and metabolic stress.



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Caption: Palmitate-induced inflammatory signaling via TLR4.

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